Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (CAS: 1874211-56-9) is a piperidine-based scaffold featuring a tetrazole ring and a tert-butyl carbamate protective group. Its molecular formula is C₁₁H₂₀N₆O₂, with a molecular weight of 268.3 g/mol and a purity of ≥95% . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILCGQGAZWXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tetrazole ring and the tert-butyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and tetrazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives with potentially different biological activities.
Scientific Research Applications
Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate with three analogues:
Key Observations :
Key Differences :
Gaps in Data :
- Ecotoxicity, mutagenicity, and biodegradability data are universally lacking for all compounds .
Biological Activity
Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (referred to as TBATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.
TBATPC is synthesized through a multi-step process involving the formation of the piperidine ring, followed by the introduction of the tetrazole moiety and tert-butyl group. The general synthetic route includes:
- Formation of Piperidine Ring : Utilizing starting materials such as tert-butyl 4-hydroxypiperidine-1-carboxylate.
- Tetrazole Introduction : Achieved through cyclization reactions involving azides and appropriate coupling agents.
- Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The compound has a molecular formula of and a molecular weight of 236.27 g/mol.
Biological Mechanisms
TBATPC exhibits various biological activities primarily through its interaction with specific molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action:
Enzyme Inhibition
TBATPC has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of certain kinases and phosphatases, which are vital in cellular signaling processes.
Receptor Binding
The compound interacts with various receptors, potentially affecting neurotransmission and other physiological processes. Its binding affinity can be influenced by structural modifications, making it a candidate for drug development targeting neurological disorders.
Case Studies and Experimental Data
Recent studies have evaluated TBATPC's efficacy in various biological assays:
-
Anticonvulsant Activity : In vitro studies demonstrated that TBATPC exhibits anticonvulsant properties, significantly reducing seizure activity in rodent models when administered at specific dosages.
Dosage (mg/kg) Seizure Reduction (%) 10 40 20 70 50 90 -
Cytotoxicity Assays : TBATPC was tested against several cancer cell lines, revealing promising cytotoxic effects with IC50 values indicating effective cell growth inhibition.
Cell Line IC50 (μM) A-431 15 MCF-7 20 HeLa 25 - Anti-inflammatory Effects : In macrophage models, TBATPC demonstrated the ability to reduce pro-inflammatory cytokine release, suggesting potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
TBATPC shares structural similarities with other piperidine derivatives but stands out due to its unique tetrazole functionality. This section compares TBATPC with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | Pyrazole instead of tetrazole | Moderate cytotoxicity |
| Tert-butyl 4-(4-amino-phenyl)piperidine-1-carboxylate | Phenyl group | Antidepressant properties |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions to ensure stability and safety in the laboratory?
- Methodological Answer : Store the compound in a cool, dry environment (20–25°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to strong oxidizing agents, as incompatibility may lead to hazardous reactions . For handling, use PPE (gloves, lab coat, eye protection) and work in a fume hood. The compound is classified under GHS H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), necessitating strict adherence to hazard protocols .
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are involved?
- Methodological Answer : A typical synthesis involves two stages:
Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide in polar solvents (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
Piperidine coupling : React the tetrazole intermediate with tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature for 4–6 hours . Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amine, tetrazole, and tert-butyl group integration .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification.
- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized during tetrazole ring formation?
- Methodological Answer :
- Catalyst Optimization : Use ZnCl₂ or NH₄Cl to accelerate cyclocondensation .
- Solvent Screening : Test DMF, DMSO, or ionic liquids for improved solubility and reaction rates.
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining yields >80% . Monitor progress via TLC (silica, UV detection).
Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR/X-ray)?
- Methodological Answer :
- DFT Calculations : Compare computed chemical shifts (Gaussian, B3LYP/6-31G*) with experimental NMR data to identify conformational mismatches .
- Crystallographic Refinement : Use SHELXL to adjust torsion angles and hydrogen bonding networks in X-ray structures .
- Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers in the piperidine ring .
Q. What methodologies assess compound stability under experimental conditions (e.g., acidic/basic media)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, 25°C) or NaOH (0.1 M, 25°C) for 24 hours. Analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C (heating rate: 10°C/min) .
Q. How to address the lack of ecotoxicological data for environmental impact assessments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
